Catalytic Efficiency Advantage Over Cbz and ONp Analogs
In a direct head-to-head kinetic study, Tos-Ala-OPPy (the target compound) demonstrated a catalytic efficiency (kcat/KM) of 10⁷ M⁻¹ s⁻¹ in the presence of 0.35 mM decanol, approaching the diffusion-controlled limit for enzymatic catalysis [1]. This value reflects the combination of both superior binding affinity (low KM) and the highest turnover number among all four compounds tested. The comparative data establish Tos-Ala-OPPy as the most reactive HLE substrate in its class [2].
| Evidence Dimension | Catalytic turnover number (kcat, s⁻¹) at pH 7.0 without decanol |
|---|---|
| Target Compound Data | Tos-Ala-OPPy: kcat = 140 s⁻¹ |
| Comparator Or Baseline | Cbz-Ala-OPPy: kcat = 16 s⁻¹; Tos-Ala-ONp: kcat = 120 s⁻¹; Cbz-Ala-ONp: kcat = 28 s⁻¹ |
| Quantified Difference | Tos-Ala-OPPy kcat is 8.75-fold higher than Cbz-Ala-OPPy, 1.17-fold higher than Tos-Ala-ONp, and 5.0-fold higher than Cbz-Ala-ONp |
| Conditions | HLE-catalyzed hydrolysis in solution, pH 7.0, 25 °C (Jackson et al., Arch Biochem Biophys, 1995) |
Why This Matters
Higher kcat directly translates to faster color development and stronger signal at equivalent enzyme concentrations, enabling shorter assay read times and improved lower detection limits — critical parameters for point-of-care diagnostic procurement specifications.
- [1] Jackson DS, Brown AD, Schaeper RJ, Powers JC. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Arch Biochem Biophys. 1995 Oct 20;323(1):108-14. doi: 10.1006/abbi.1995.0015. PMID: 7487054. View Source
- [2] BRENDA Enzyme Database. Literature summary for EC 3.4.21.37 (human leukocyte elastase) — Jackson et al. (1995), Arch. Biochem. Biophys., 323, 108-114. Turnover numbers [1/s]: Tos-Ala-OPPy 140 (pH 7.0), Cbz-Ala-OPPy 16 (pH 7.0), Tos-Ala-ONp 120 (pH 7.0), Cbz-Ala-ONp 28 (pH 7.0). View Source
